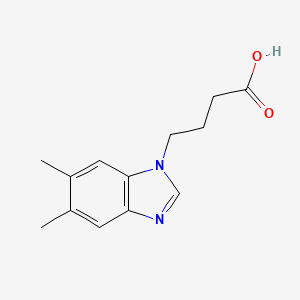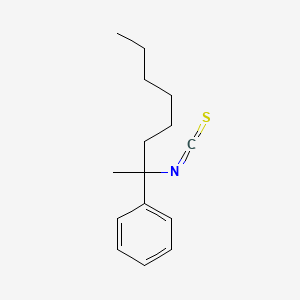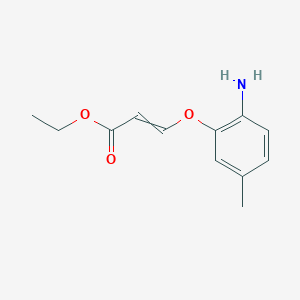
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for maintaining product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Ethyl 3-(2-amino-5-methylphenoxy)propan-2-ol.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate
- Ethyl 3-(2-amino-5-ethylphenoxy)prop-2-enoate
- Ethyl 3-(2-amino-5-methoxyphenoxy)prop-2-enoate
Uniqueness
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is unique due to the presence of the methyl group at the 5-position of the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to similar compounds.
Properties
CAS No. |
917872-64-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-8H,3,13H2,1-2H3 |
InChI Key |
JVQOTZBKQUOBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=C(C=CC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
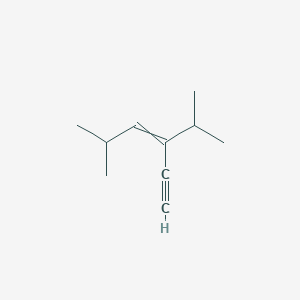




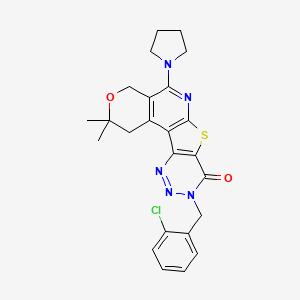
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
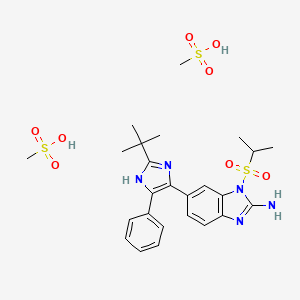
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
